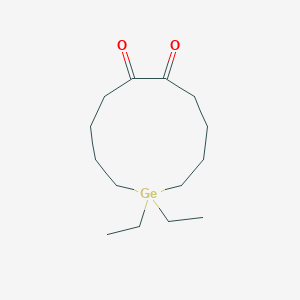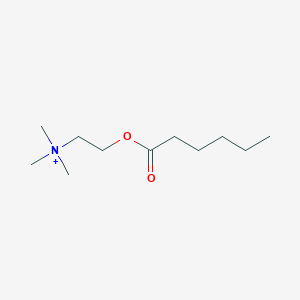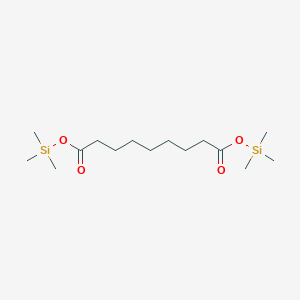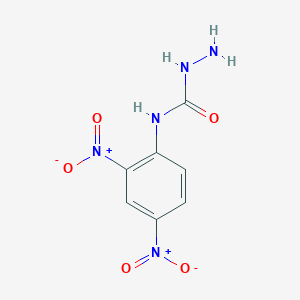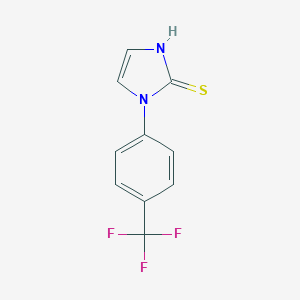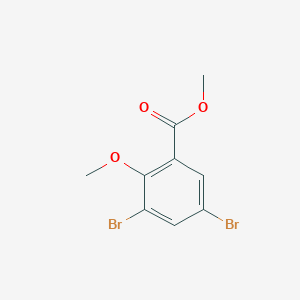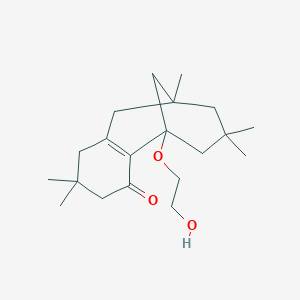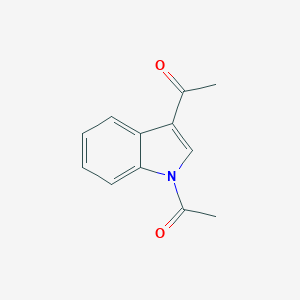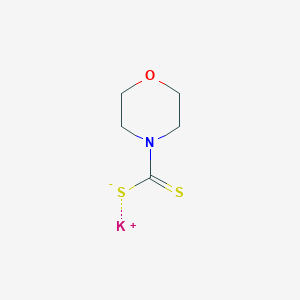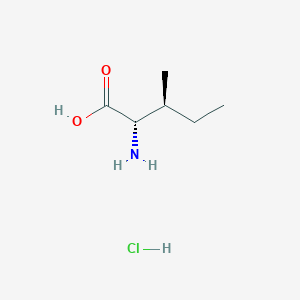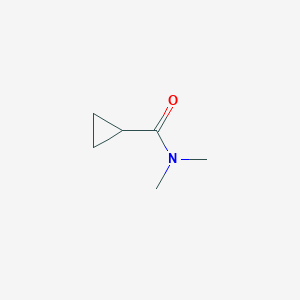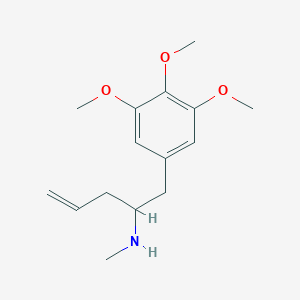
Trimoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimoxamine is a chemical compound that has been widely researched for its potential therapeutic applications. It is a member of the amphetamine family of compounds and has been shown to have a unique mechanism of action that makes it highly effective in treating certain medical conditions. In
Wirkmechanismus
Trimoxamine acts as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increase in the levels of norepinephrine and dopamine in the brain, which in turn enhances cognitive function, alertness, and mood.
Biochemische Und Physiologische Effekte
Trimoxamine has been shown to have a number of biochemical and physiological effects. It increases the release of norepinephrine and dopamine in the brain, leading to enhanced cognitive function, alertness, and mood. It also increases heart rate and blood pressure, which can be beneficial in certain medical conditions such as narcolepsy and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using trimoxamine in lab experiments is its unique mechanism of action. It has been shown to be highly effective in treating certain medical conditions, making it a valuable tool for researchers. However, one of the limitations of using trimoxamine in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are a number of future directions for research on trimoxamine. One area of research could be to investigate its potential therapeutic applications in the treatment of other medical conditions such as depression and anxiety. Another area of research could be to explore the development of new and more effective synthesis methods for trimoxamine. Additionally, further research could be conducted to investigate the long-term effects of trimoxamine use and to determine its safety profile.
Synthesemethoden
Trimoxamine is synthesized by reacting 2-amino-1-phenylethanol with hydroxylamine hydrochloride in the presence of a reducing agent. This reaction results in the formation of trimoxamine hydrochloride, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Trimoxamine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have a unique mechanism of action that makes it highly effective in treating certain conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Eigenschaften
CAS-Nummer |
15686-23-4 |
|---|---|
Produktname |
Trimoxamine |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine |
InChI |
InChI=1S/C15H23NO3/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4/h6,9-10,12,16H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
BNRACCFKZQGPAB-UHFFFAOYSA-N |
SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Kanonische SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



